(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Description
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Properties
IUPAC Name |
[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-14-7-4-8-17-18(14)22-20(28-17)26-13-10-24(11-13)19(25)15-9-16(27-23-15)12-5-2-1-3-6-12/h1-9,13H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIANOELIQDSOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural motifs, including an azetidine ring, a benzo[d]thiazole moiety, and an isoxazole group, which may contribute to its pharmacological properties.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Azetidine Ring | A four-membered saturated heterocyclic compound that may enhance binding properties. |
| Benzo[d]thiazole Moiety | A bicyclic structure known for its diverse biological activities, including antimicrobial and anticancer effects. |
| Isoxazole Group | A five-membered heterocyclic compound that can exhibit anti-inflammatory and analgesic properties. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzo[d]thiazole Moiety : This step often utilizes nucleophilic aromatic substitution reactions.
- Attachment of the Isoxazole Group : This may involve condensation reactions with isoxazole derivatives.
Each step requires optimization to ensure high yields and purity of the final product.
Biological Activity
The biological activity of this compound has been explored through various studies, indicating its potential in several therapeutic areas:
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity by modulating key signaling pathways involved in tumor growth and metastasis. The benzo[d]thiazole moiety has been associated with cytotoxic effects against various cancer cell lines, while the isoxazole group may contribute to apoptosis induction.
Anti-inflammatory Effects
Research indicates that compounds containing benzo[d]thiazole and isoxazole groups often possess anti-inflammatory properties. This activity may be mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
The structural components suggest potential antimicrobial activity. The thiazole and isoxazole rings are known to interact with bacterial membranes or inhibit essential bacterial enzymes, providing a basis for further exploration in this area.
Mechanistic Insights
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies have indicated that it may engage with various biological targets, including:
- Kinases : Involved in signaling pathways related to cell proliferation.
- Receptors : Such as those mediating inflammatory responses.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds, providing insights into the potential efficacy of this compound:
- Anticancer Activity : A study demonstrated that benzo[d]thiazole derivatives exhibited significant cytotoxic effects against breast cancer cell lines, suggesting similar potential for this compound.
- Anti-inflammatory Studies : Research on isoxazole derivatives showed inhibition of TNF-alpha production in macrophages, indicating possible anti-inflammatory mechanisms applicable to this compound.
- Antimicrobial Testing : Compounds with similar structural features have shown efficacy against Gram-positive and Gram-negative bacteria, warranting further investigation into this compound's antimicrobial potential.
Preparation Methods
Nitration and Fluorination of Benzo[d]thiazole
Preparation of 3-Hydroxyazetidine
Ring-Closing Metathesis (RCM)
Azetidine rings are efficiently constructed via RCM of $$ \gamma $$-amino alkenes. For example, treatment of $$ N $$-Boc-3-butenylamine with Grubbs’ catalyst (2nd generation) in dichloromethane affords 3-hydroxyazetidine after deprotection and oxidation.
Cyclization of Gamma-Amino Alcohols
3-Hydroxyazetidine is alternatively synthesized by intramolecular Mitsunobu reaction of $$ \gamma $$-amino alcohols. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$), the hydroxyl and amine groups cyclize to form the azetidine ring.
Williamson Ether Synthesis: Coupling Benzo[d]thiazole and Azetidine
Reaction Conditions and Optimization
The hydroxyl group of 4-fluorobenzo[d]thiazol-2-ol is deprotonated with NaH in THF, generating a nucleophilic alkoxide. This reacts with 3-chloroazetidine (prepared by treating 3-hydroxyazetidine with SOC$$ l2 $$) in a nucleophilic aromatic substitution, forming the ether linkage. Alternatively, Mitsunobu conditions (DEAD, PPh$$3$$) directly couple the two fragments without pre-activation.
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 72% | NaH, THF, 0°C → rt, 12h | Minimal epimerization |
| 68% | DEAD, PPh$$_3$$, toluene, reflux | Higher purity, longer reaction time |
Synthesis of 5-Phenylisoxazole-3-carboxylic Acid
Cyclocondensation Approach
5-Phenylisoxazole-3-carboxylic acid is synthesized via 1,3-dipolar cycloaddition of phenylacetylene and ethyl nitroacetate, followed by saponification. The reaction proceeds in refluxing ethanol with $$ \text{Et}_3\text{N} $$, yielding ethyl 5-phenylisoxazole-3-carboxylate (85%), which is hydrolyzed with NaOH to the carboxylic acid.
Oxidation of Methyl Group
Alternative routes involve oxidation of 5-phenylisoxazole-3-carbaldehyde using KMnO$$_4$$ in acidic conditions, though over-oxidation risks necessitate careful stoichiometric control.
Amide Bond Formation: Final Coupling
Activation with 1,1'-Carbonyldiimidazole (CDI)
The carboxylic acid is activated with CDI in THF, forming an acylimidazole intermediate. Subsequent reaction with 3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine in DMF at 50°C affords the target methanone in 76% yield.
Mixed Anhydride Method
Using isobutyl chloroformate and N-methylmorpholine, the mixed anhydride is reacted with the azetidine amine, yielding the product in 68% yield after purification by silica gel chromatography.
Critical Analysis of Methodologies
Challenges in Azetidine Stability
The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Employing mild bases (e.g., NaHCO$$_3$$) and low temperatures during coupling mitigates decomposition.
Regioselectivity in Benzo[d]thiazole Functionalization
Nitration and fluorination must be carefully controlled to avoid positional isomers. Directed ortho-metalation strategies using directing groups (e.g., boronic esters) enhance regioselectivity.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis involves multi-step reactions, including azetidine ring functionalization, fluorobenzo[d]thiazole coupling, and isoxazole moiety introduction. Critical steps include:
- Coupling reactions : Use of catalysts (e.g., palladium-based) for Suzuki-Miyaura cross-coupling to attach the fluorobenzo[d]thiazole group .
- Protection/deprotection strategies : Temporary protection of reactive sites (e.g., amine groups) to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Yield optimization : Monitoring via HPLC to track intermediates and adjust stoichiometry .
Q. Which analytical techniques are essential for characterizing this compound?
Structural verification requires:
- NMR spectroscopy : and NMR to confirm bond connectivity and substituent positions .
- HRMS : High-resolution mass spectrometry for molecular weight validation and isotopic pattern analysis .
- X-ray crystallography (if crystalline): Determines precise bond angles and spatial arrangement .
- HPLC purity analysis : Ensures >95% purity by quantifying residual solvents/by-products .
Q. What initial biological assays are suitable for evaluating its bioactivity?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% .
- Catalyst screening : Test Pd(OAc), PdCl, or Ni catalysts for coupling efficiency .
- Temperature gradients : Optimize stepwise heating (e.g., 60°C → 100°C) to minimize decomposition .
- Purification : Use flash chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol .
Q. How can computational methods predict its biological activity and target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like EGFR or COX-2 .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with bioactivity using MOE or Schrödinger .
- ADMET prediction : SwissADME or pkCSM to estimate pharmacokinetics and toxicity risks .
Q. How should researchers resolve discrepancies in spectroscopic data during characterization?
- Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., azetidine-thiazole derivatives) .
- Isotopic labeling : Use -NMR to track fluorine positioning and confirm coupling success .
- DEPT-135 NMR : Differentiates CH, CH, and CH groups in complex spectra .
Q. What strategies address contradictory bioactivity data across studies?
- Dose-response reevaluation : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Cell line validation : Use multiple cell lines (e.g., primary vs. immortalized) to assess specificity .
- Assay standardization : Control for variables like serum concentration or incubation time .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying:
- Azetidine ring : Introduce methyl or carbonyl groups to alter rigidity and bioavailability .
- Fluorine position : Compare 4-fluoro vs. 5-fluoro substitution on benzo[d]thiazole for electronic effects .
- Isoxazole substituents : Replace phenyl with heteroaromatic groups (e.g., pyridyl) to modulate solubility .
Example SAR Table :
| Modification Site | Structural Change | Observed Bioactivity Change | Reference |
|---|---|---|---|
| Benzo[d]thiazole | 4-F → 5-F | Reduced COX-2 inhibition (IC ↑ 2.5×) | |
| Azetidine | Methyl addition | Improved metabolic stability (t ↑ 40%) | |
| Isoxazole | Phenyl → Pyridyl | Enhanced antimicrobial activity (MIC ↓ 50%) |
Methodological Notes
- Synthetic Challenges : Steric hindrance at the azetidine-oxygen linkage may require bulky ligands (e.g., XPhos) during coupling .
- Data Reproducibility : Document reaction atmospheres (N vs. air) to account for oxidation side products .
- Ethical Compliance : Follow OECD guidelines for in vitro toxicity testing to ensure regulatory alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
